2-(2-chlorophenyl)-N-methyl-1,3-oxazol-4-amine
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Overview
Description
2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine is a heterocyclic compound that contains both an oxazole ring and a chlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl group. One common method involves the cyclization of an appropriate precursor, such as an α-haloketone, with an amine. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts to lower the activation energy and enhance the reaction rate may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-oxazole: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.
2-(4-Chloro-phenyl)-oxazole: Similar structure but with the chloro group in a different position, potentially leading to different properties.
2-(2-Chloro-phenyl)-thiazole: Contains a thiazole ring instead of an oxazole ring, which can alter its chemical and biological properties.
Uniqueness
2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine is unique due to the specific combination of the oxazole ring and the 2-chlorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
885274-41-9 |
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Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-12-9-6-14-10(13-9)7-4-2-3-5-8(7)11/h2-6,12H,1H3 |
InChI Key |
UPIKBOBRPGJHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=COC(=N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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